molecular formula C31H43N7O6 B8244396 SEGETALIN A

SEGETALIN A

Cat. No.: B8244396
M. Wt: 609.7 g/mol
InChI Key: YVUZOKYOUUCVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is a cyclic dipeptide, also known as a 2,5-diketopiperazine. Cyclic dipeptides are the smallest cyclic peptides, formed by the cyclization of dipeptides. These compounds are widely present in nature and exhibit a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEGETALIN A typically involves the cyclization of the corresponding linear dipeptide. The process can be carried out under various conditions, including thermal cyclization, enzymatic cyclization, or chemical cyclization using coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of cyclic dipeptides like this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing cyclic dipeptides due to its efficiency and ability to automate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SEGETALIN A include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of SEGETALIN A involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to form hydrogen bonds and interact with proteins and other biomolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SEGETALIN A include other cyclic dipeptides such as:

Uniqueness

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is unique due to its specific amino acid sequence, which imparts distinct biological and pharmacological properties. The presence of tryptophan, for example, may enhance its antioxidant activity, while the proline residue contributes to its structural rigidity and stability .

Properties

IUPAC Name

12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZOKYOUUCVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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